[(4-Bromo-3-propoxyphenyl)sulfonyl]dimethylamine
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Overview
Description
[(4-Bromo-3-propoxyphenyl)sulfonyl]dimethylamine is an organic compound with the molecular formula C11H16BrNO3S and a molecular weight of 322.22 g/mol. This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of [(4-Bromo-3-propoxyphenyl)sulfonyl]dimethylamine typically involves the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
[(4-Bromo-3-propoxyphenyl)sulfonyl]dimethylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, alkoxide ions, or amines under appropriate conditions.
Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or sulfonyl chlorides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
[(4-Bromo-3-propoxyphenyl)sulfonyl]dimethylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those with antibacterial and antifungal properties.
Biological Studies: The compound is employed in studies related to enzyme inhibition and protein binding due to its sulfonamide group, which is known to interact with biological macromolecules.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties
Mechanism of Action
The mechanism of action of [(4-Bromo-3-propoxyphenyl)sulfonyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid, allowing it to inhibit the activity of enzymes like dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .
Comparison with Similar Compounds
[(4-Bromo-3-propoxyphenyl)sulfonyl]dimethylamine can be compared with other sulfonamide compounds such as:
4-bromo-N,N-diisopropyl-3-methoxybenzamide: This compound has a similar bromine substitution but differs in the alkyl groups attached to the nitrogen atom and the presence of a methoxy group instead of a propoxy group.
4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide: This compound has a similar structure but with different substituents on the benzene ring, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity compared to other sulfonamide derivatives.
Properties
Molecular Formula |
C11H16BrNO3S |
---|---|
Molecular Weight |
322.22 g/mol |
IUPAC Name |
4-bromo-N,N-dimethyl-3-propoxybenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO3S/c1-4-7-16-11-8-9(5-6-10(11)12)17(14,15)13(2)3/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
ZRJXKGUNAODYLY-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N(C)C)Br |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N(C)C)Br |
Origin of Product |
United States |
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